![molecular formula C14H16N2O3 B2571001 N-[3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propyl]prop-2-enamide CAS No. 2094222-33-8](/img/structure/B2571001.png)
N-[3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propyl]prop-2-enamide
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Description
“N-[3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propyl]prop-2-enamide” is a compound that has been studied for its potential biological activities . It is related to a series of benzomorpholinone derivatives that have been synthesized and evaluated as BET bromodomain inhibitors . These inhibitors have shown potential in treating various conditions including cancer, inflammation, obesity, cardiovascular disease, and neurological disorders .
Synthesis Analysis
The synthesis of this compound involves detailed structure-activity relationship studies . A series of benzomorpholinone derivatives were synthesized and biologically evaluated as BETs inhibitors . This chemotype could be further optimized with respect to its potency and drug-like properties in the future .Mechanism of Action
The mechanism of action of this compound involves its role as a BET bromodomain inhibitor . Bromodomains are a family of epigenetic protein domains that specifically recognize acetylated lysine residues of histone . The bromodomain and extra-terminal (BET) family, which includes BRD2, BRD3, BRD4, and BRDT, plays important roles in a wide variety of conditions .
Future Directions
The future directions for research on this compound could involve further optimization of its potency and drug-like properties . Additionally, further studies could explore its potential uses in treating various conditions, including cancer, inflammation, obesity, cardiovascular disease, and neurological disorders .
properties
IUPAC Name |
N-[3-(3-oxo-1,4-benzoxazin-4-yl)propyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-2-13(17)15-8-5-9-16-11-6-3-4-7-12(11)19-10-14(16)18/h2-4,6-7H,1,5,8-10H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZKLLFQMOBOFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCN1C(=O)COC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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